molecular formula C11H10N4OS B2430277 N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide CAS No. 477872-12-1

N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide

Cat. No.: B2430277
CAS No.: 477872-12-1
M. Wt: 246.29
InChI Key: XMHHSQNYJUQVNF-SDQBBNPISA-N
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Description

N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial and antimycobacterial agents . This hydrazide-hydrazone derivative incorporates both the 1,2,3-thiadiazole and azomethine (-NH-N=CH-) pharmacophores, which are recognized in scientific literature for their broad biological potential . Researchers investigate such derivatives for their promising activity against a range of Gram-positive bacteria, with some analogous compounds demonstrating efficacy against resistant strains . The structural motif of this compound is relevant for studies targeting infectious diseases, including tuberculosis. Related 4-methyl-1,2,3-thiadiazole-based hydrazones have been identified as potent direct inhibitors of enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis , a key enzyme in the mycobacterial fatty acid elongation cycle . This mechanism of action is of high value as it can potentially overcome resistance associated with first-line drugs like isoniazid . The compound serves as a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies aimed at optimizing potency, reducing cytotoxicity, and improving pharmacological properties for new therapeutic candidates .

Properties

IUPAC Name

N-[(Z)-(4-methylphenyl)methylideneamino]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-8-2-4-9(5-3-8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHHSQNYJUQVNF-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the reaction of 4-methylbenzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The product is then purified through recrystallization .

Chemical Reactions Analysis

N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives, including N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's efficacy is often assessed using standard techniques such as the disc diffusion method, revealing its potential as a therapeutic agent against infections caused by these microorganisms .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains like Aspergillus niger and Candida albicans . This broad spectrum of activity positions it as a candidate for further development in antifungal therapies .

Material Science Applications

Beyond biological applications, thiadiazoles are gaining traction in material science. Their unique electronic properties make them suitable for:

  • Organic semiconductors
  • Dyes and pigments
  • Corrosion inhibitors

Research into the incorporation of thiadiazoles into polymer matrices has shown promise for enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Mahendrasinh et al., several new thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. The results indicated that compounds similar to this compound exhibited notable antibacterial effects against multiple bacterial strains, suggesting that structural modifications could enhance potency .

Case Study 2: Synthesis Innovations

Another research effort focused on optimizing the synthesis of thiadiazole derivatives through microwave-assisted techniques. This method significantly reduced reaction times while improving yields and purity levels compared to traditional methods. Such advancements are critical for scaling up production for commercial applications .

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, altering their activity. The compound’s hydrazone group can also participate in hydrogen bonding and other interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide include other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features and chemical properties but differ in their substituents, which can affect their reactivity and applications. N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties .

Biological Activity

N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide, a compound with the CAS number 477872-12-1, belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

  • Chemical Formula : C11H10N4OS
  • Molecular Weight : 246.29 g/mol
  • IUPAC Name : this compound

The compound features a thiadiazole ring which is known for its pharmacological potential. The presence of the methylphenyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : In vitro studies using the MTT assay have shown that various thiadiazole derivatives demonstrate potent cytotoxic effects against multiple cancer cell lines, including breast (MCF7), colon (HT-29), and lung (A549) carcinomas. Specifically, compounds similar to this compound have shown IC50 values in the low micromolar range (e.g., 8.107 μM against HepG2) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through caspase activation and inhibition of key signaling pathways such as ERK1/2 .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 Value (μM)Mechanism of Action
Compound 23T47D (Breast)1.16Inhibition of tubulin polymerization
Compound 24A549 (Lung)8.107Caspase activation
Compound 25Jurkat E6.1Not specifiedApoptosis induction

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates that compounds within this class exhibit activity against a variety of bacterial strains and fungi. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The antimicrobial action is often linked to the disruption of microbial cell membranes and interference with metabolic pathways.

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored in several studies:

  • Animal Studies : In vivo studies using models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have demonstrated that certain thiadiazole derivatives can significantly reduce seizure activity .
  • Efficacy : For instance, some derivatives showed up to 83% inhibition in PTZ models at doses as low as 20 mg/kg .

Table 2: Anticonvulsant Activity of Thiadiazole Derivatives

Compound NameTest ModelDose (mg/kg)Inhibition (%)
Compound APTZ2083
Compound BMES3075

Q & A

Q. What are the recommended methods for synthesizing N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide?

The compound can be synthesized via condensation reactions between thiadiazole-carbohydrazide derivatives and substituted benzaldehydes. For example:

  • Hydrazone formation : React 1,2,3-thiadiazole-4-carbohydrazide with 4-methylbenzaldehyde under acidic conditions (e.g., acetic acid) at elevated temperatures (80–100°C) to form the Schiff base. Monitor reaction progress via TLC .
  • Crystallization : Purify the product using solvent evaporation or recrystallization from ethanol/DMF mixtures .

Q. How can crystallographic data for this compound be validated?

Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for structure refinement. Key steps:

  • Collect high-resolution data (e.g., Bruker Kappa APEXII CCD diffractometer) .
  • Refine anisotropic displacement parameters and validate geometry using WinGX/ORTEP for visualization .
  • Cross-check bond lengths/angles against standard values (e.g., C=N: ~1.28 Å, C-S: ~1.70 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm hydrazone (N-H ~10–12 ppm) and imine (C=N ~160 ppm) groups .
  • IR : Identify ν(N-H) (~3200 cm⁻¹), ν(C=N) (~1600 cm⁻¹), and ν(C=S) (~680 cm⁻¹) .
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+) .

Advanced Research Questions

Q. How can computational methods predict nonlinear optical (NLO) properties of this compound?

  • Quantum chemical calculations : Use TD-DFT (e.g., B3LYP functional) to calculate HOMO-LUMO gaps, polarizability, and hyperpolarizability .
  • Solvent effects : Simulate UV-Vis spectra in solvents (e.g., DMSO, chloroform) to assess solvatochromic shifts .
  • Electrostatic potential maps : Visualize charge distribution to identify electron-rich regions for NLO activity .

Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives?

  • Dose-response assays : Compare IC₅₀ values across multiple cell lines to confirm selective cytotoxicity .
  • Binding studies : Perform molecular docking to validate interactions with targets (e.g., microtubules for anti-mitotic activity) .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., 4-methylphenyl vs. 4-nitrophenyl) and correlate with activity trends .

Q. How can reaction mechanisms for unexpected byproducts (e.g., pyrazole derivatives) be elucidated?

  • Intermediate trapping : Use in situ NMR or LC-MS to detect transient species during hydrazone formation .
  • Computational modeling : Apply DFT to map reaction pathways (e.g., cyclization via intramolecular nucleophilic attack) .
  • Isotopic labeling : Track nitrogen or carbon atoms in hydrazine/aldehyde moieties to confirm rearrangement steps .

Q. What advanced crystallographic techniques address disorder or twinning in crystal structures?

  • High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
  • Twin refinement : Use SHELXL ’s TWIN/BASF commands for twinned crystals .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π, hydrogen bonds) to resolve packing ambiguities .

Methodological Resources

  • Synthesis : Condensation protocols , solvent-free methods .
  • Characterization : SHELXL/WinGX , TD-DFT .
  • Biological assays : Microtubule binding assays , antimicrobial testing .

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